

chemical structure of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	5-Chloro-4-fluoro-2-hydroxybenzaldehyde
CAS No.:	264879-16-5
Cat. No.:	B2948997

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Technical Guide: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

A Critical Scaffold for Halogenated Bioactive Heterocycles

Executive Summary

5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS 264879-16-5) is a highly specialized organofluorine intermediate used primarily in the synthesis of complex pharmaceutical agents, including 5-HT_{2C} receptor agonists and PRMT5 inhibitors. Its structural uniqueness lies in the specific arrangement of its substituents: a strongly electron-withdrawing fluorine atom at the 4-position, a lipophilic chlorine atom at the 5-position, and an ortho-hydroxyl group capable of intramolecular hydrogen bonding with the aldehyde. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound is a di-halogenated derivative of salicylaldehyde. The presence of both fluorine and chlorine allows for distinct metabolic stability and halogen-bonding interactions in protein binding pockets.

Property	Data
IUPAC Name	5-Chloro-4-fluoro-2-hydroxybenzaldehyde
CAS Registry Number	264879-16-5
Molecular Formula	C ₇ H ₄ ClFO ₂
Molecular Weight	174.56 g/mol
SMILES	<chem>OC1=CC(F)=C(Cl)C=C1C=O</chem> [1]
Appearance	Off-white to pale yellow solid
Predicted LogP	~2.3 (Moderate Lipophilicity)
Acidity (pKa)	~7.0–7.5 (Phenolic OH, enhanced acidity due to F/Cl electron withdrawal)

Structural Visualization

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond that stabilizes the molecule.

Structural Analysis & Reactivity

Electronic Effects

- Fluorine (C4): Acts as a strong electron-withdrawing group (EWG) via induction (-I) but a donor via resonance (+R). At the 4-position (para to the aldehyde), it modulates the electrophilicity of the carbonyl carbon.

- Chlorine (C5): Provides significant steric bulk and lipophilicity. Its position meta to the aldehyde and para to the hydroxyl group influences the acidity of the phenol.
- Hydroxyl (C2): The ortho-hydroxyl group is crucial. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen ($O-H\cdots O=C$), which locks the conformation of the molecule, increases membrane permeability by masking polarity, and shifts the carbonyl stretching frequency in IR spectroscopy.

Key Reactivity Patterns

- Schiff Base Formation: The aldehyde reacts readily with amines to form imines (Schiff bases), a key step in synthesizing ligands (e.g., Salen ligands) or heterocycles.
- Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom at C4 is activated by the ortho-chlorine and para-carbonyl group, making it susceptible to displacement by strong nucleophiles (e.g., amines, thiols) under forcing conditions.

Synthesis Protocols

The most authoritative route for synthesizing **5-Chloro-4-fluoro-2-hydroxybenzaldehyde** is the Duff Reaction (or modified Duff) using 3-fluoro-4-chlorophenol as the starting material. This method is preferred over direct halogenation of salicylaldehyde due to higher regioselectivity.

Protocol: Formylation via Hexamethylenetetramine (HMTA)

Source Validation: Adapted from WO2016123164A1 and US10407381B2.

Reagents:

- Substrate: 3-Fluoro-4-chlorophenol (1.0 eq)
- Reagent: Hexamethylenetetramine (HMTA) (1.2 – 1.5 eq)
- Solvent: Trifluoroacetic acid (TFA) (Solvent volume: ~7-10 mL per gram of substrate)
- Hydrolysis: Concentrated Sulfuric Acid (H₂SO₄) / Water

Step-by-Step Methodology:

- **Dissolution:** Charge a reaction vessel with 3-Fluoro-4-chlorophenol and dissolve in Trifluoroacetic acid (TFA).
- **Addition:** Add HMTA portion-wise to the stirring solution. Note: The reaction is exothermic; control temperature if scaling up.
- **Cyclization/Reflux:** Heat the mixture to reflux (approx. 75-80°C) and maintain for 12–16 hours. The HMTA forms an iminium ion intermediate.
- **Hydrolysis:** Cool the reaction mixture to room temperature. Add 4N H₂SO₄ or a mixture of conc.[2] H₂SO₄ and water.[2][3] Stir for 1–2 hours to hydrolyze the iminium intermediate into the aldehyde.
- **Work-up:** Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- **Purification:** The crude product can be recrystallized from ethanol/water or purified via silica gel column chromatography (Hexanes/EtOAc gradient).

Spectroscopic Characterization (Expected)

Researchers should verify the product using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃)

- δ 9.80 – 9.90 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive singlet.
- δ 11.00 – 11.50 ppm (s, 1H): Phenolic hydroxyl (-OH). Broad singlet, downfield shifted due to intramolecular H-bonding. Exchangeable with D₂O.
- **Aromatic Region:**
 - δ ~6.8 ppm (d, 1H): Proton at C3 (Ortho to OH, Ortho to F). Shows coupling to Fluorine (³J_{H-F}).
 - δ ~7.5 ppm (d, 1H): Proton at C6 (Ortho to Aldehyde, Meta to Cl).

¹⁹F NMR

- δ -100 to -120 ppm: Single peak corresponding to the aromatic fluorine.

Applications in Drug Discovery

This scaffold is a validated pharmacophore in several therapeutic areas:

- 5-HT_{2C} Receptor Agonists: The 5-chloro-4-fluoro substitution pattern is critical for selectivity in serotonin receptor modulation. The aldehyde serves as a precursor for reductive amination to form cyclopropylmethanamines, which are potent agonists used in treating obesity and neuropsychiatric disorders [1].
- PRMT5 Inhibitors: Protein Arginine Methyltransferase 5 (PRMT5) is a target for cancer therapy. This benzaldehyde derivative is used to synthesize the "head group" of inhibitors that bind to the SAM-binding pocket, where the halogen atoms displace water molecules and improve binding affinity via hydrophobic interactions [2].
- Fluorescent Probes & Ligands: The compound is used to synthesize Salen-type ligands.[4] The fluorine substituent acts as an NMR reporter tag, allowing researchers to monitor metal chelation or protein binding using ¹⁹F NMR.

Safety & Handling (GHS)

Signal Word: Warning

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Protocol: Handle in a fume hood with nitrile gloves. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References

- Cyclopropylmethanamines as selective 5-HT_{2C} receptor agonists.

- PRMT5 inhibitors and uses thereof.
- Preparation method for 5-fluorosalicylaldehyde (Related Methodology).
- PubChem Compound Summary: **5-Chloro-4-fluoro-2-hydroxybenzaldehyde**. Source: National Center for Biotechnology Information (2025). Context: General chemical identifiers and property predictions.[1] URL:[[Link](#)]

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Sources

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- 2. US10407381B2 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]
- 3. WO2016123164A1 - Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists - Google Patents [patents.google.com]
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